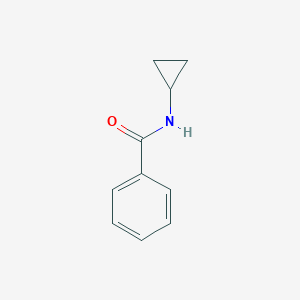
5-Methylthiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylthiazole-2(3H)-thione is a heterocyclic compound that contains a thiazole ring. It has shown to have various biological activities and has been used in the synthesis of several compounds.
Mechanism of Action
The mechanism of action of 5-Methylthiazole-2(3H)-thione is not well understood. However, it has been suggested that its biological activities may be due to its ability to interact with biological macromolecules, such as proteins and nucleic acids.
Biochemical and Physiological Effects:
5-Methylthiazole-2(3H)-thione has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of several bacterial and fungal strains. It has also been shown to inhibit the proliferation of cancer cells. In addition, it has been reported to have anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Methylthiazole-2(3H)-thione in lab experiments is its ability to inhibit the growth of bacterial and fungal strains, making it a useful tool in microbiology research. However, its low solubility in water can make it difficult to use in some experiments. In addition, its potential toxicity to cells and organisms should be considered when using it in experiments.
Future Directions
There are several future directions for research on 5-Methylthiazole-2(3H)-thione. One direction is to further investigate its mechanism of action and its ability to interact with biological macromolecules. Another direction is to explore its potential as a lead compound for the synthesis of new compounds with biological activities. Furthermore, its potential as a therapeutic agent for the treatment of bacterial and fungal infections and cancer should be investigated. Finally, its potential as a ligand in the synthesis of metal complexes with potential biological activities should be explored.
Conclusion:
In conclusion, 5-Methylthiazole-2(3H)-thione is a heterocyclic compound with various biological activities. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new compounds with potential therapeutic applications.
Synthesis Methods
5-Methylthiazole-2(3H)-thione can be synthesized through several methods, including the reaction of 2-amino-4-methylthiazole with carbon disulfide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-chloro-4-methylthiazole with sodium hydrosulfide. The yield of the synthesis method depends on the reaction conditions and the starting materials used.
Scientific Research Applications
5-Methylthiazole-2(3H)-thione has been used in various scientific research applications, including the synthesis of new compounds with biological activities. It has been reported to have antibacterial, antifungal, and antitumor activities. It has also been used as a ligand in the synthesis of metal complexes with potential biological activities.
properties
IUPAC Name |
5-methyl-3H-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c1-3-2-5-4(6)7-3/h2H,1H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTHRRVQSOEMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiazole-2(3H)-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




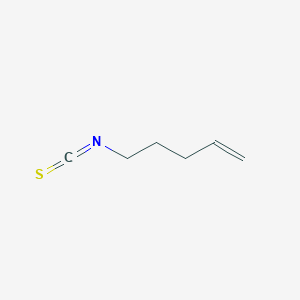
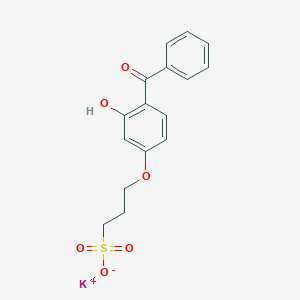
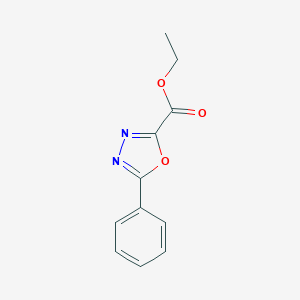

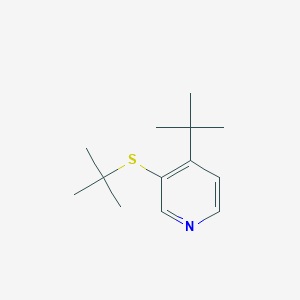
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)


![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)
